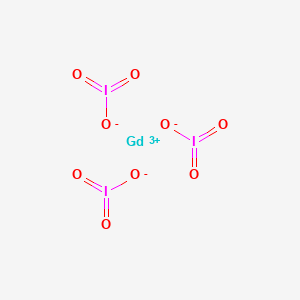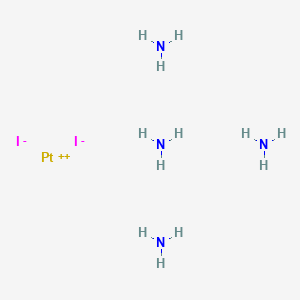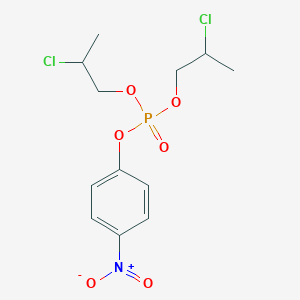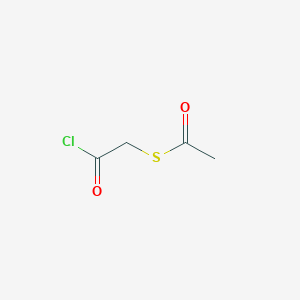
3,3'-Thiodipropanol
Übersicht
Beschreibung
3,3'-Thiodipropanol is a chemical compound known for its presence in various organic reactions and formulations. It is often studied in the context of its synthesis methods, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of compounds related to this compound often involves reactions that incorporate sulfur-containing groups into alcohols or other backbones. While specific synthesis routes for this compound are not detailed, similar compounds are synthesized through methods like iodide-catalyzed reactions and Michael addition processes under alkaline conditions. These methods typically feature reactions of aldehydes with thioacids or thioesters, reflecting the potential synthesis pathways for thiodipropanol derivatives (Mampuys et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of this compound and related compounds involves examining the arrangement of atoms within the molecule and how this influences its chemical behavior. Structures typically involve sulfur atoms bridging carbon chains, which affects the compound's polarity, reactivity, and interactions with other molecules. Detailed molecular structure studies are conducted using techniques like X-ray diffraction and NMR spectroscopy.
Chemical Reactions and Properties
The chemical reactions of this compound derivatives often involve nucleophilic substitution, addition to unsaturated carbon bonds, and reactions where the sulfur atom acts as a nucleophile or electrophile. These reactions are crucial for the synthesis of polymers, pharmaceuticals, and other sulfur-containing organic compounds. The specific reactivity patterns would depend on the surrounding chemical groups and the reaction conditions.
Physical Properties Analysis
Physical properties such as solubility, melting point, boiling point, and density of this compound derivatives are determined by their molecular structure, particularly the length of the carbon chain and the presence of the sulfur atom. These properties are crucial for determining the compound's applicability in different solvents and at various temperatures.
Chemical Properties Analysis
The chemical properties of this compound include its acidity, reactivity towards nucleophiles and electrophiles, and its behavior in redox reactions. The presence of the sulfur atom significantly influences these properties, making the compound suitable for various organic synthesis applications.
References (Sources)
- (Mampuys et al., 2016) - Discusses the synthesis of secondary thiocarbamates, providing insight into potential synthetic pathways relevant to this compound.
Wissenschaftliche Forschungsanwendungen
Organische Bausteine
“3,3'-Thiodipropanol” wird als organischer Baustein verwendet . Organische Bausteine werden bei der Synthese komplexer organischer Verbindungen verwendet. Sie sind grundlegende Bestandteile in der organischen Chemie und spielen eine entscheidende Rolle bei der Entwicklung von Arzneimitteln, Farbstoffen, Polymeren und vielen anderen chemischen Produkten .
Bestimmung von Thiodiglykol im Grundwasser
“this compound” wurde bei der Bestimmung von Thiodiglykol im Grundwasser verwendet . Thiodiglykol ist ein Abbauprodukt von Senfgas und anderen ähnlichen Verbindungen, und sein Vorkommen im Grundwasser kann auf eine Kontamination durch diese schädlichen Stoffe hinweisen .
Brechungsindex-angepasstes Einbettungsmedium für Fluoreszenzmikroskopie
“this compound” wurde als vielseitiges Brechungsindex-angepasstes Einbettungsmedium für die Fluoreszenzmikroskopie identifiziert . Der Brechungsindex des Einbettungsmediums ist entscheidend für die hochauflösende, diffraktionsbegrenzte Mikroskopie. Er sollte so nah wie möglich an dem von Glas und Immersionsöl liegen, d. h. 1,515 . “this compound” erfüllt diese Anforderung und verursacht keine Farbstoffdiffusion oder -verblassung .
Kompatibilität mit Fluoreszenz-Aktin-Färbung
“this compound” ist mit den beliebtesten und effizientesten fluoreszierenden Aktin-Färbungen kompatibel, die in der biologischen Mikroskopie verwendet werden . Diese Kompatibilität ermöglicht eine Feinabstimmung des Brechungsindex der resultierenden Lösung, was für die Erzielung hochwertiger Fluoreszenzbilder entscheidend ist .
Chemische Substanz für Einbettungsmedien
Bei der Suche nach chemischen Substanzen, die als Einbettungsmedien dienen könnten, erwies sich “this compound” als ein Sulfid mit potenziell interessanten Eigenschaften
Safety and Hazards
3,3’-Thiodipropanol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. If inhaled, the victim should be moved to fresh air and given artificial respiration if not breathing . In case of skin or eye contact, it should be washed off with soap and plenty of water or flushed with water, respectively . If swallowed, the mouth should be rinsed with water .
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level .
Biochemical Pathways
It is suggested that the compound may influence various biochemical processes, but specific pathways and their downstream effects are yet to be elucidated .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation and is able to have an active effect .
Result of Action
It is known that the compound can cause skin and eye irritation, and may cause respiratory irritation if inhaled .
Eigenschaften
IUPAC Name |
3-(3-hydroxypropylsulfanyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2S/c7-3-1-5-9-6-2-4-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQVZZMTKYXEKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CSCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909836 | |
| Record name | 3,3'-Sulfanediyldi(propan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10595-09-2, 84777-64-0 | |
| Record name | 3,3′-Thiobis[1-propanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10595-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-Thiodipropan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiodipropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084777640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10595-09-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3'-Sulfanediyldi(propan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiodipropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3'-thiodipropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B84251.png)

